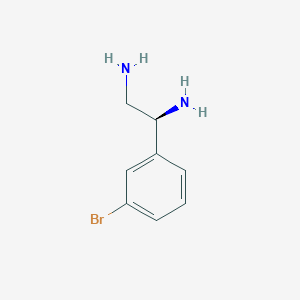

(1S)-1-(3-Bromophenyl)ethane-1,2-diamine

Description

Significance of Chiral Diamines in Asymmetric Synthesis and Catalysis

The paramount importance of chiral 1,2-diamines lies in their widespread use as ligands in asymmetric catalysis. strem.comacs.org When complexed with a metal center, these diamines create a chiral environment that can influence the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. This process, known as asymmetric induction, is critical for the synthesis of single-enantiomer drugs, where the different enantiomers can have vastly different biological activities.

Chiral 1,2-diamines are versatile and have been successfully employed in a broad spectrum of asymmetric transformations, including:

Asymmetric Hydrogenation: The reduction of prochiral olefins, ketones, and imines to furnish chiral alkanes, alcohols, and amines, respectively. nih.gov

Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds. nih.gov

Asymmetric Epoxidations: The formation of chiral epoxides from alkenes. rsc.org

Asymmetric Diels-Alder Reactions: The [4+2] cycloaddition to form chiral cyclic systems.

Beyond their role as ligands, some chiral diamines and their derivatives can also function as organocatalysts, directly catalyzing reactions without the need for a metal. acs.org

The Compound (1S)-1-(3-Bromophenyl)ethane-1,2-diamine within the Chiral Diamine Class

This compound is a specific member of the vast family of chiral 1,2-diamines. Its structure is characterized by an ethane (B1197151) backbone with two amino groups on adjacent carbons. One of these carbons is a stereocenter with the (S)-configuration, and it is attached to a 3-bromophenyl group.

This particular substitution pattern imparts a unique combination of steric and electronic properties to the molecule. The chiral center is fundamental for inducing asymmetry, while the phenyl group provides a rigid scaffold. The bromine atom at the meta-position of the phenyl ring acts as an electron-withdrawing group and a potential site for further chemical modification through cross-coupling reactions.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1213700-00-5 |

| Molecular Formula | C₈H₁₁BrN₂ |

| Molecular Weight | 215.09 g/mol |

| Appearance | Not specified (often available as a salt, e.g., dihydrochloride) |

| Chirality | (1S) |

Research Landscape and Challenges in Stereoselective Chemical Transformations

The field of stereoselective synthesis is a dynamic and highly competitive area of research. While significant progress has been made, several challenges remain. The development of new, highly efficient, and selective catalysts for a wide range of substrates is a constant pursuit. rsc.org Key challenges include:

Catalyst Efficiency and Turnover Number: Developing catalysts that can produce large quantities of the desired product with minimal catalyst loading.

Substrate Scope: Expanding the range of starting materials that can be effectively converted into enantiomerically pure products.

Stereoselectivity: Achieving very high levels of enantiomeric excess (ee) or diastereomeric ratio (dr) is often a primary goal.

Sustainable Chemistry: Designing catalytic systems that are environmentally benign, using non-toxic metals, and operating under mild reaction conditions.

The development of novel chiral ligands, such as derivatives of this compound, is crucial to addressing these challenges and advancing the frontiers of stereoselective chemical transformations.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11BrN2 |

|---|---|

Molecular Weight |

215.09 g/mol |

IUPAC Name |

(1S)-1-(3-bromophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H11BrN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m1/s1 |

InChI Key |

SWWWAQPDPMNNLH-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)[C@@H](CN)N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CN)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1s 1 3 Bromophenyl Ethane 1,2 Diamine

Enantioselective Synthesis of Vicinal Diamines and Related Analogues

The creation of the two stereogenic centers in vicinal diamines with high enantiopurity is a primary challenge. Several strategies have been developed to address this, including asymmetric catalysis, the use of chiral auxiliaries, and biocatalysis. nih.govrsc.org

Asymmetric Catalytic Approaches

Asymmetric catalysis offers a highly efficient route to chiral 1,2-diamines by employing a small amount of a chiral catalyst to generate a large quantity of enantioenriched product. rsc.orgrsc.org

Rhodium-Catalyzed Hydroamination: Rhodium complexes featuring chiral ligands, such as MeO-Biphep, have been successfully used in the asymmetric hydroamination of allylic amines with secondary aliphatic amines. rsc.org This method provides access to chiral 1,2-diamines with good yields and high enantioselectivities (up to 95% ee). rsc.org The reaction proceeds through the coordination of the rhodium catalyst to the double bond and the directing amine group of the allylic amine, followed by nucleophilic attack of the secondary amine. rsc.org

Palladium-Catalyzed N-Allylation: Chiral π-allyl palladium catalysts have been employed for the enantioselective N-monoallylation of meso-diamine derivatives. acs.orgnih.gov This desymmetrization reaction provides a pathway to optically active vicinal diamines with high enantioselectivity (up to 90% ee). nih.govresearchmap.jp The strategy has been applied to the synthesis of precursors for medicinal agents. nih.gov

Copper-Catalyzed α-Addition: Chiral copper(I)-bisphosphine complexes can catalyze the asymmetric α-addition of ketimines to aldimines, yielding anti-1,2-diamine derivatives with high diastereo- and enantioselectivity. nih.gov

Organocatalysis: Cinchona-derived bifunctional organocatalysts have proven effective in catalyzing the asymmetric umpolung cross-Mannich reaction of cyclic ketimines. acs.org This method allows for the synthesis of chiral vicinal tetrasubstituted diamines with excellent yields and stereocontrol. acs.org

A summary of representative asymmetric catalytic approaches is presented in the table below.

| Catalytic System | Reaction Type | Substrates | Product Type | Enantioselectivity (ee) | Reference |

| Rhodium/MeO-Biphep | Hydroamination | Allylic amines, Secondary aliphatic amines | Chiral 1,2-diamines | Up to 95% | rsc.org |

| Palladium/Chiral Ligand | N-Allylation | meso-Diamine derivatives | Optically active vicinal diamines | Up to 90% | acs.orgnih.govresearchmap.jp |

| Copper/Bisphosphine | α-Addition | Ketimines, Aldimines | anti-1,2-Diamine derivatives | High | nih.gov |

| Cinchona-derived Organocatalyst | Umpolung Cross-Mannich | Cyclic ketimines | Chiral vicinal tetrasubstituted diamines | >99% | acs.org |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stoichiometric chiral molecules that are temporarily incorporated into a substrate to direct a diastereoselective transformation. While effective, this approach is often more labor-intensive than catalytic methods. grantome.com One of the classic and most reliable methods for synthesizing enantiomerically pure vicinal diamines involves the use of chiral auxiliaries. nih.gov

Biocatalytic Pathways to Related Structures

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, offering a green alternative to traditional chemical synthesis. diva-portal.orgnih.gov

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. rsc.orgrsc.org ω-Transaminases are particularly valuable as they can accept ketones as substrates, enabling the asymmetric synthesis of chiral amines. diva-portal.orgmdpi.com Both (R)- and (S)-selective transaminases are available, belonging to different protein fold types. mdpi.com The application of transaminases is a key technology in the pharmaceutical industry for producing chiral amine intermediates. nih.gov

Other Enzymes: A variety of other enzymes, including hydrolases, imine reductases (IREDs), monoamine oxidases, and amine dehydrogenases, have been employed for the synthesis of α-chiral amines. nih.govconsensus.app Cascade reactions combining different enzymes, such as ene-reductases (EReds) and IREDs, can be used to synthesize amines with multiple stereocenters from α,β-unsaturated ketones. nih.gov

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for forming C-N bonds and synthesizing amines. masterorganicchemistry.comyoutube.com The process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com

This strategy is fundamental to the synthesis of ethane-1,2-diamine scaffolds. For instance, a primary amine can be reacted with a carbonyl compound to form an imine, which is subsequently reduced to a secondary amine. youtube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is often preferred as it can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com

In the context of producing (1S)-1-(3-Bromophenyl)ethane-1,2-diamine, a potential reductive amination route could involve the reaction of a suitable precursor, such as a protected amino-ketone, with an ammonia (B1221849) source, followed by stereoselective reduction of the resulting imine. Asymmetric reductive amination (ARA) using chiral catalysts, such as rhodium complexes with phosphoramidite-phosphine ligands, can be employed to achieve high enantioselectivity in the synthesis of related chiral diamine structures like 3,4-dihydroquinoxalinones from diamines and ketoesters. nih.gov

Multi-Component Reactions for the Formation of Ethane-1,2-diamine Scaffolds

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. These reactions are highly atom-economical and can rapidly generate molecular complexity.

A rhodium-catalyzed three-component reaction of diazo compounds, diarylmethanimines, and ketimines has been developed to provide efficient access to vicinal diamine derivatives with two tertiary stereocenters. rsc.org This method offers high yields and diastereoselectivity. rsc.org Another example is the Ritter reaction, where a regioselective intermolecular three-component reaction of styrenes with acetonitrile (B52724) and azodicarboxylates furnishes vicinal diamination products. organic-chemistry.org These MCR strategies offer convergent and efficient pathways to complex diamine structures.

Purification and Enantiomeric Enrichment Techniques for Chiral Diamines

The purification of chiral diamines and the enhancement of their enantiomeric purity are critical steps in their synthesis.

Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) is a primary analytical and preparative tool for separating enantiomers and determining enantiomeric excess (ee). acs.orgresearchgate.net Columns with chiral stationary phases are used to achieve separation based on the differential interactions between the enantiomers and the chiral selector. nih.gov

Classical Resolution: This method involves the reaction of a racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid, to form a pair of diastereomeric salts. rsc.org These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. rsc.org The desired enantiomer can then be recovered from the separated diastereomeric salt.

Molecular Imprinting: This technique involves creating polymers with cavities that are complementary in shape and functionality to a template molecule. nih.gov These molecularly imprinted polymers (MIPs) can be used for the chiral separation of enantiomeric diamines. nih.gov The selectivity of the separation can be enhanced by the addition of achiral primary amines to the eluent. nih.gov

Self-Disproportionation of Enantiomers (SDE): In some cases, achiral chromatography can lead to the "self-disproportionation of enantiomers," where a scalemic mixture can be separated into enantioenriched and racemic fractions. nih.gov This phenomenon highlights the complex intermolecular interactions that can occur between enantiomers.

Chemical Reactivity and Derivatization Pathways of 1s 1 3 Bromophenyl Ethane 1,2 Diamine

Reactions Involving Amine Functionalities

The two amine groups in (1S)-1-(3-bromophenyl)ethane-1,2-diamine are primary and serve as key sites for nucleophilic reactions. These reactions enable the construction of larger molecular frameworks through the formation of new carbon-nitrogen and other heteroatom-nitrogen bonds.

Nucleophilic Substitutions and Acylations

The primary amine groups of this compound readily undergo nucleophilic substitution reactions, most notably acylation, with a variety of acylating agents such as acid chlorides, anhydrides, and esters. This reaction, which replaces a hydrogen atom of the –NH2 group with an acyl group (R-C=O), leads to the formation of amides. The acylation process is a fundamental transformation in organic synthesis, often utilized to introduce protecting groups or to build more complex molecular architectures. ncert.nic.in

The reaction is typically carried out in the presence of a base, such as pyridine, which serves to neutralize the hydrogen halide byproduct and drive the reaction equilibrium towards the product side. ncert.nic.in The reactivity of the diamine in acylation can be controlled to achieve mono- or di-acylation depending on the stoichiometry of the reactants and the reaction conditions. The resulting amides are often stable, crystalline solids, facilitating their purification and characterization.

Table 1: Examples of Acylation Reactions with Amines

| Amine Reactant | Acylating Agent | Product | Reference |

| Aliphatic/Aromatic Primary Amines | Acid Chlorides | N-Substituted Amides | ncert.nic.in |

| Aliphatic/Aromatic Primary Amines | Acid Anhydrides | N-Substituted Amides | ncert.nic.in |

| Aliphatic/Aromatic Primary Amines | Esters | N-Substituted Amides | ncert.nic.in |

| Amines | Benzoyl Chloride | N-Benzoyl Amides | ncert.nic.in |

Formation of Schiff Bases and Imines

The reaction of this compound with aldehydes or ketones under acidic conditions leads to the formation of imines, also known as Schiff bases. nih.govmdpi.com This condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. mdpi.com The pH of the reaction medium is a critical parameter; it must be acidic enough to protonate the carbonyl oxygen, thereby enhancing the electrophilicity of the carbonyl carbon, but not so acidic as to protonate the amine nucleophile, which would render it non-reactive. rsc.org

The formation of Schiff bases is a reversible process. nih.gov The resulting imines, characterized by the C=N double bond, can be isolated and are often stable compounds. This reaction is a cornerstone in the synthesis of various heterocyclic compounds and serves as a versatile method for introducing new functionalities. For instance, the reaction of diamines with aromatic aldehydes can yield di-imines, which are valuable ligands in coordination chemistry. nih.govnih.govresearchgate.net

Table 2: Synthesis of Schiff Bases from Amines and Carbonyls

| Amine Reactant | Carbonyl Reactant | Product Type | Key Conditions | Reference |

| Primary Amine | Aldehyde/Ketone | Imine (Schiff Base) | Acid Catalysis | nih.govmdpi.com |

| 1,2-Diaminopropane | 2-Hydroxy-6-isopropyl-3-methyl benzaldehyde | Tetradentate Schiff Base | Methanolic solution, reflux | shahucollegelatur.org.in |

| p-Phenylenediamine | Aromatic Aldehydes | Di-imine | Condensation | nih.gov |

Metal Complexation through Chelation

The two nitrogen atoms of the diamine functionality in this compound can act as a bidentate chelating ligand, coordinating to a central metal ion to form stable metal complexes. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. This results in the formation of a ring structure, which enhances the stability of the complex compared to coordination with monodentate ligands.

Copper(II) complexes with various Schiff base ligands derived from diamines have been synthesized and characterized. nih.govnih.govmdpi.com These complexes often exhibit distinct geometries, such as square pyramidal or distorted square planar, depending on the nature of the ligand and other coordinating species. nih.govnih.gov The synthesis of these complexes is typically achieved by reacting the diamine ligand with a metal salt, such as copper(II) chloride or bromide, in a suitable solvent like methanol (B129727). nih.govnih.gov The resulting complexes can possess interesting catalytic, magnetic, and biological properties. jocpr.com

Table 3: Examples of Copper(II) Complexes with N-donor Ligands

| Ligand Type | Copper(II) Salt | Complex Formulation | Coordination Geometry | Reference |

| Tridentate NNO Schiff Base | CuCl2, CuBr2 | [Cu(L)(X)(H2O)] | Pentacoordinated | nih.gov |

| Terpene-derived Diamine | CuCl2·2H2O | [Cu(L)Cl2] | Trigonal Bipyramidal | nih.gov |

| N,N'-dipropylethane-1,2-diamine | Cu(ClO4)2·6H2O | 1D Coordination Polymer | - | jocpr.com |

| Sunitinib (monodentate) | CuCl2 | [Cu(Sun)Cl3] | Distorted Tetrahedral | mdpi.com |

Transformations at the Bromo-Substituted Phenyl Moiety

The bromine atom on the phenyl ring of this compound provides a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the synthetic utility of this molecule. These transformations allow for the modification of the aromatic core, leading to a wide range of derivatives with tailored electronic and steric properties.

Cross-Coupling Reactions (e.g., Suzuki, Heck) for Aryl Modification

The bromo-substituted phenyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.orgrsc.org This reaction is highly versatile and tolerates a wide range of functional groups, making it a favored method for the synthesis of biaryl compounds. For the reaction to proceed, the amine functionalities of this compound would likely require protection, for example, by acylation, to prevent interference with the catalytic cycle.

The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. odinity.combeilstein-journals.org This reaction is particularly useful for the synthesis of styrenic compounds and other vinylarenes. Similar to the Suzuki coupling, protection of the amine groups may be necessary to achieve high yields and prevent side reactions. The choice of catalyst, ligands, base, and solvent are crucial for the success of both Suzuki and Heck reactions. libretexts.orgbeilstein-journals.org

Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Typical Products | Reference |

| Suzuki-Miyaura Coupling | Aryl Halide + Organoboron Compound | Palladium Catalyst + Base | Biaryls | nih.govlibretexts.org |

| Heck Reaction | Aryl Halide + Alkene | Palladium Catalyst + Base | Substituted Alkenes | odinity.combeilstein-journals.org |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Palladium Catalyst + Base | Aryl Amines | nih.gov |

Nucleophilic Aromatic Substitution on the Bromophenyl Ring

While the phenyl ring in this compound is not inherently electron-deficient, nucleophilic aromatic substitution (SNA) of the bromine atom can be achieved under specific conditions. Generally, SNA reactions require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack.

In the case of this compound, the amine groups are electron-donating, which deactivates the ring towards nucleophilic attack. However, conversion of the amine groups into strongly electron-withdrawing functionalities, for instance through acylation to form amides or further transformation, could potentially facilitate nucleophilic aromatic substitution. Alternatively, the use of very strong nucleophiles or specific catalytic systems might enable the displacement of the bromide. For example, fluorination of 3-bromo-N,N-dimethylaniline has been achieved using a palladium precatalyst system. fishersci.com

Synthesis of Polyfunctional Derivatives from this compound

The presence of two nucleophilic amino groups and a bromo-substituted aromatic ring makes this compound an excellent scaffold for the synthesis of a wide array of polyfunctional derivatives. These derivatives are often designed as chiral ligands for transition metal-catalyzed asymmetric reactions.

Schiff Base Derivatives: As mentioned, the condensation with carbonyl compounds provides a straightforward route to chiral diimine ligands. The electronic and steric properties of these ligands can be readily tuned by varying the aldehyde or ketone precursor. annalsofglobalpublishinggroup.comderpharmachemica.com

| Aldehyde/Ketone Reactant | Resulting Schiff Base Derivative | Potential Application |

| Salicylaldehyde | N,N'-Bis(salicylidene)-(1S)-1-(3-bromophenyl)ethane-1,2-diamine | Chiral ligand for metal catalysis |

| 2-Acetylpyridine | N,N'-Bis(1-(pyridin-2-yl)ethylidene)-(1S)-1-(3-bromophenyl)ethane-1,2-diamine | Chiral ligand for coordination chemistry |

| Benzophenone | N,N'-Bis(diphenylmethylene)-(1S)-1-(3-bromophenyl)ethane-1,2-diamine | Chiral ligand with bulky substituents |

Phosphorus-Containing Ligands: The amino groups can be functionalized to introduce phosphorus-containing moieties, leading to the formation of chiral phosphine-amine or phosphine-phosphite ligands. These are particularly valuable in asymmetric hydrogenation and other transformations. The synthesis typically involves the reaction of the diamine with a suitable chlorophosphine in the presence of a base. nih.govnih.gov

| Phosphorus Reagent | Resulting Phosphorus Derivative | Ligand Class |

| 2-(Diphenylphosphino)benzaldehyde | Schiff base with phosphine (B1218219) functionality | P,N-Ligand |

| Chlorodiphenylphosphine | N,N'-Bis(diphenylphosphino)-(1S)-1-(3-bromophenyl)ethane-1,2-diamine | P,P-Ligand |

N-Alkylated and N-Arylated Derivatives: The introduction of various alkyl and aryl groups on the nitrogen atoms can significantly modify the steric and electronic environment of the resulting ligand. Sequential N-arylation, for instance, allows for the synthesis of unsymmetrical alkyldiarylamines. cmu.edu The bromo substituent on the phenyl ring also offers a handle for further functionalization via cross-coupling reactions, enabling the synthesis of even more complex and polyfunctional molecules.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide, Base | N,N'-Dialkylated diamine |

| N-Arylation | Aryl halide, Palladium catalyst, Base | N,N'-Diarylated diamine |

| Suzuki Coupling | Arylboronic acid, Palladium catalyst, Base | Biphenyl-substituted diamine derivative |

The derivatization of this compound allows for the systematic modification of its structure, providing a platform for the development of tailored chiral ligands and catalysts. The ability to perform these modifications stereospecifically is key to harnessing the full potential of this versatile chiral building block in asymmetric synthesis.

Applications of 1s 1 3 Bromophenyl Ethane 1,2 Diamine in Asymmetric Catalysis

Development of Chiral Ligands based on (1S)-1-(3-Bromophenyl)ethane-1,2-diamine

The utility of this compound in asymmetric catalysis is primarily realized through its incorporation into more complex chiral ligands. The diamine itself provides a robust chiral backbone, which can be systematically modified to fine-tune the catalyst's performance for specific reactions.

The design of chiral ligands derived from this compound is guided by several key principles aimed at maximizing enantioselectivity. The primary amino groups of the diamine are readily functionalized, most commonly through the formation of imines or amides. This allows for the introduction of bulky substituents that can create a well-defined chiral pocket around the metal center.

The bromo-substituent on the phenyl ring is a critical feature of the ligand's design. Its electron-withdrawing nature can modulate the electronic properties of the catalyst, influencing its reactivity. Furthermore, the position of the bromine atom can have a subtle but significant impact on the steric environment of the catalytic center, which is crucial for achieving high levels of stereocontrol.

Common structural modifications include the reaction of the diamine with aldehydes or ketones to form Schiff base ligands, or with acyl chlorides to produce amide-containing ligands. These modifications not only extend the chiral framework but also provide additional coordination sites for metal ions.

The chiral ligands derived from this compound are effective in asymmetric catalysis upon coordination to a metal center. The diamine moiety and any additional donor atoms introduced during ligand modification can chelate to a variety of transition metals, including but not limited to copper, rhodium, palladium, and nickel.

The formation of these metal-diamine complexes is typically straightforward, involving the reaction of the chiral ligand with a suitable metal precursor. The resulting complexes possess a defined geometry that is critical for the transfer of chirality from the ligand to the substrate during the catalytic cycle. The stability and reactivity of these complexes can be further tuned by the choice of metal, its oxidation state, and the presence of other coordinating ligands.

Enantioselective Transformations Catalyzed by Derived Complexes

While the specific applications of catalysts derived directly from this compound in the following reactions are not extensively documented in publicly available research, the principles of their design are based on the successful application of analogous chiral 1,2-diamine ligands in a wide range of enantioselective transformations. The following sections describe the potential applications based on the established reactivity of this class of catalysts.

Chiral metal complexes derived from 1,2-diamines are well-established catalysts for the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. In a typical catalytic cycle, the metal complex activates the Michael acceptor, while the chiral ligand environment dictates the facial selectivity of the nucleophilic attack by the Michael donor.

The performance of these catalysts is highly dependent on the structure of the ligand. For instance, in the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, the steric bulk of the N-substituents on the diamine ligand and the electronic nature of the aryl group are known to influence both the yield and the enantiomeric excess of the product. The presence of a bromo-substituent, as in the case of ligands from this compound, could enhance catalytic activity and selectivity through electronic effects.

Table 1: Representative Data for Asymmetric Michael Additions Catalyzed by Chiral Diamine-Metal Complexes (Note: This table is illustrative of the type of data generated in such studies and is based on analogous systems, as specific data for this compound derived catalysts in this reaction is not readily available.)

| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Diethyl malonate | trans-β-Nitrostyrene | 5 | Toluene | 24 | 90 | 92 |

| 2 | Acetylacetone | Chalcone | 2 | CH₂Cl₂ | 12 | 95 | 88 |

| 3 | Dibenzyl malonate | 2-Cyclohexen-1-one | 10 | THF | 48 | 85 | 95 |

The asymmetric aldol (B89426) reaction is another cornerstone of stereoselective synthesis where chiral diamine-derived catalysts have been successfully employed. These catalysts can function either as chiral Lewis acids to activate the aldehyde component or as precursors for the in-situ formation of chiral enolates.

The structure of the diamine ligand is paramount in controlling the diastereo- and enantioselectivity of the aldol reaction. The chiral environment created by the ligand determines the approach of the nucleophile (enolate) to the electrophile (aldehyde), leading to the preferential formation of one stereoisomer. The electronic properties imparted by the bromo-substituent on the phenyl ring of a this compound-derived ligand could influence the Lewis acidity of the metal center, thereby affecting the reaction rate and selectivity.

Table 2: Representative Data for Asymmetric Aldol Reactions Catalyzed by Chiral Diamine-Derived Catalysts (Note: This table is illustrative and based on analogous systems due to the lack of specific data for this compound derived catalysts in this application.)

| Entry | Nucleophile (Ketone) | Electrophile (Aldehyde) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | dr (syn:anti) | ee (syn) (%) |

| 1 | Acetone | Benzaldehyde | 10 | i-PrOH | 25 | 88 | 95:5 | 97 |

| 2 | Cyclohexanone | 4-Nitrobenzaldehyde | 5 | DMF | 0 | 92 | 98:2 | 99 |

| 3 | Propiophenone | Isobutyraldehyde | 10 | CH₂Cl₂ | -20 | 75 | 90:10 | 94 |

Asymmetric hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a powerful method for the synthesis of chiral alcohols and other silicon-containing compounds. Chiral metal complexes, often featuring diamine-based ligands, have been shown to be effective catalysts for this transformation.

In the asymmetric hydrosilylation of ketones, for example, a chiral metal-diamine complex can coordinate to the ketone, and the chiral ligand environment directs the delivery of the hydride from the silane to one of the enantiotopic faces of the carbonyl group. The electronic and steric properties of the ligand, including any substituents on the aryl rings, are crucial for achieving high enantioselectivity. A ligand derived from this compound would be expected to impart a unique electronic signature to the catalyst, potentially leading to high levels of stereocontrol.

Table 3: Representative Data for Asymmetric Hydrosilylation of Ketones (Note: This table is illustrative and based on analogous systems, as specific data for this compound derived catalysts in this reaction is not readily available.)

| Entry | Substrate (Ketone) | Silane | Catalyst | Loading (mol%) | Solvent | Yield (%) | ee (%) |

| 1 | Acetophenone | Diphenylsilane | Rh-diamine complex | 1 | THF | 98 | 96 |

| 2 | 1-Tetralone | Trichlorosilane | Pd-diamine complex | 2 | Toluene | 95 | 92 |

| 3 | 2-Octanone | Phenylsilane | Ru-diamine complex | 0.5 | CH₂Cl₂ | 99 | 98 |

Other Enantioselective Carbon-Carbon Bond Formations

Beyond more common applications, catalysts derived from this compound and its analogs have proven effective in a range of other important enantioselective carbon-carbon bond-forming reactions. These methodologies are crucial for the construction of complex chiral molecules with applications in pharmaceuticals and materials science.

One notable area is the asymmetric Mannich reaction , a powerful tool for the synthesis of chiral β-amino carbonyl compounds. Chiral primary-tertiary diamines derived from the C2-symmetric 1,2-diphenylethane-1,2-diamine scaffold, a parent structure to this compound, have been successfully employed as organocatalysts. For instance, in the presence of a trifluoroacetic acid additive, these catalysts have been shown to promote the asymmetric Mannich reaction between cyclic N-sulfonyl trifluoromethylated ketimines and methyl ketones, affording the desired products with high enantioselectivity (73–96% ee) researchgate.netnih.gov. The strategic placement of substituents on the phenyl ring of the diamine ligand is crucial for achieving high levels of stereocontrol.

Another significant application is the enantioselective Michael addition . This reaction is fundamental for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Nickel(II) complexes of chiral diamines have been shown to catalyze the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes with high enantioselectivities. In these systems, one diamine ligand serves as the chiral scaffold to induce stereoselectivity, while a second diamine ligand can act as a base to facilitate the enolization of the dicarbonyl substrate. This dual role highlights the versatility of diamine ligands in orchestrating complex reaction sequences.

The following table summarizes the performance of catalysts derived from 1,2-diphenylethane-1,2-diamine derivatives in asymmetric Mannich reactions, illustrating the potential of this class of ligands.

| Entry | Ketimine | Ketone | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | Phenyl-substituted | Acetone | 10 | 85 | 92 |

| 2 | Naphthyl-substituted | Acetone | 10 | 82 | 90 |

| 3 | Thienyl-substituted | Acetone | 10 | 78 | 88 |

| 4 | Phenyl-substituted | Cyclopentanone | 10 | 90 | 95 (syn) |

| 5 | Phenyl-substituted | Cyclohexanone | 10 | 92 | 96 (syn) |

Catalyst Tuning and Optimization for Enhanced Enantioselectivity and Diastereoselectivity

The performance of a catalyst based on this compound can be finely tuned to achieve optimal enantioselectivity and diastereoselectivity. This optimization process involves the systematic modification of the ligand structure, the metal center, and the reaction conditions.

The electronic properties of the substituents on the phenyl ring of the diamine ligand play a critical role in determining the catalytic activity and selectivity. The presence of the electron-withdrawing bromine atom at the meta-position in this compound influences the electron density at the coordinating nitrogen atoms. This, in turn, affects the Lewis acidity of the metal center and the stability of the transition state during the catalytic cycle. Theoretical investigations have shown a significant correlation between the electronic influence of substituents on aryl halides and the activation energies of C-N bond-forming reactions, which can be extrapolated to understand the ligand's role in catalysis nih.gov. Electron-withdrawing groups can enhance the electrophilicity of the catalyst, which can be beneficial in certain reactions.

Furthermore, the steric hindrance around the catalytic center, dictated by the size and position of substituents on the ligand, is a key factor in controlling the facial selectivity of the approaching substrate. The interplay between electronic and steric effects is crucial for achieving high levels of stereodifferentiation.

The choice of the metal precursor is another critical parameter. Different metals, such as copper, nickel, or palladium, will form complexes with varying geometries and electronic properties, leading to different catalytic outcomes. Optimization of the metal-to-ligand ratio and the use of additives or co-catalysts can also significantly impact the reaction's efficiency and selectivity.

The table below illustrates the effect of varying substituents on a chiral diamine ligand in a representative enantioselective reaction.

| Entry | Phenyl Substituent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | H | 95 | 85 |

| 2 | 4-MeO | 92 | 82 |

| 3 | 4-Cl | 96 | 90 |

| 4 | 3-Br | 94 | 92 |

| 5 | 4-NO2 | 88 | 95 |

Ligand-Metal Interactions and their Influence on Catalytic Performance

The catalytic performance of complexes derived from this compound is fundamentally governed by the nature of the interactions between the diamine ligand and the metal center. These interactions dictate the geometry of the catalyst, the stability of reaction intermediates, and the energy barriers of the catalytic cycle.

This compound acts as a bidentate ligand, coordinating to the metal center through its two nitrogen atoms to form a stable five-membered chelate ring. The conformation of this chelate ring and the orientation of the phenyl group create a well-defined chiral environment around the metal's active site.

Role As a Chiral Building Block in Complex Molecule Synthesis

Integration into Advanced Organic Scaffolds

The enantiopure backbone of (1S)-1-(3-Bromophenyl)ethane-1,2-diamine serves as a valuable starting point for the synthesis of sophisticated molecular architectures. The presence of two nucleophilic nitrogen atoms, along with a phenyl ring that can be further functionalized, allows for its incorporation into a variety of complex structures, including chiral heterocycles and privileged scaffolds for medicinal chemistry.

Chiral 1,2-diamines are fundamental for the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds. nih.govgoogle.com The reaction of this compound with suitable dielectrophiles can lead to the formation of chiral five-, six-, or seven-membered rings with conserved stereochemistry.

One common application is the synthesis of chiral imidazolines. The condensation of the diamine with an aldehyde or a carboxylic acid derivative yields a chiral imidazoline (B1206853) ring. The specific reaction conditions dictate the final product, but the inherent chirality of the diamine is transferred to the heterocyclic product. For instance, reaction with an appropriate aldehyde can lead to the formation of a 2-substituted imidazoline, where the stereochemistry at the 4- and 5-positions is derived from the starting diamine.

The general scheme for the synthesis of chiral imidazolines from 1,2-diamines is well-established. rsc.orggoogleapis.com The following table illustrates a representative synthesis of a chiral imidazoline derivative.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Aldehyde (R-CHO) | (4S)-4-(3-Bromophenyl)-5-methyl-2-R-imidazoline | Condensation |

| This compound | Carboxylic Acid (R-COOH) | (4S)-4-(3-Bromophenyl)-5-methyl-2-R-imidazoline | Cyclization |

Furthermore, the diamine can be utilized in the synthesis of other heterocyclic systems such as piperazines and diazepines through reactions with appropriate diketones, diesters, or dihalides. These reactions underscore the utility of this compound as a versatile scaffold for generating a library of chiral heterocyclic compounds.

Privileged structures are molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. researchgate.netyork.ac.ukua.es Common examples include benzodiazepines and various biaryl compounds. researchgate.netnih.gov Chiral diamines are key components in the synthesis of many such privileged scaffolds.

The 1,2-diamine motif present in this compound is a precursor to chiral benzodiazepine (B76468) derivatives. For example, condensation with a 2-aminobenzophenone (B122507) derivative can yield a chiral 1,4-benzodiazepine. The bromine atom on the phenyl ring provides a handle for further modification through cross-coupling reactions, allowing for the creation of a diverse library of compounds for screening.

The concept of using chiral diamines to access privileged structures is a powerful strategy in medicinal chemistry. The table below outlines potential pathways to privileged structures starting from this compound.

| Starting Material | Reagent | Resulting Privileged Scaffold | Potential Biological Target Family |

| This compound | 2-Aminobenzaldehyde | Chiral Dihydro-1,4-Benzodiazepine | CNS Receptors |

| This compound | Phthalic Anhydride | Chiral Phthalimide Derivative | Various Enzymes |

Chiral Resolution Applications

The resolution of racemates is a critical process in the pharmaceutical industry to isolate the desired enantiomer with therapeutic activity. googleapis.comnih.gov Chiral amines are widely used as resolving agents by forming diastereomeric salts with racemic acids. These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by crystallization. nih.gov

This compound, being a chiral base, can be employed for the resolution of racemic carboxylic acids. The process involves reacting the racemic acid with the enantiomerically pure diamine to form a mixture of two diastereomeric salts. Due to their differential solubility in a given solvent, one diastereomer can be selectively precipitated and then isolated. Subsequent treatment of the isolated diastereomeric salt with a strong acid regenerates the enantiomerically pure carboxylic acid and the resolving agent.

The effectiveness of a chiral resolving agent depends on its ability to form well-defined, easily separable crystalline salts with the target racemic compound. The presence of the aromatic ring and the two amine groups in this compound can facilitate the formation of strong ionic and hydrogen bonding interactions necessary for successful resolution.

| Racemic Compound | Chiral Resolving Agent | Diastereomeric Intermediates | Separation Method |

| Racemic Carboxylic Acid | This compound | Diastereomeric Ammonium Carboxylate Salts | Fractional Crystallization |

| Racemic Sulfonic Acid | This compound | Diastereomeric Ammonium Sulfonate Salts | Fractional Crystallization |

Precursor for the Synthesis of Diverse Chiral Amine Derivatives

This compound serves as a versatile precursor for the synthesis of a wide array of other chiral amine derivatives. googleapis.com The two amine groups can be selectively functionalized, and the bromo-substituent on the phenyl ring can participate in various cross-coupling reactions, leading to significant molecular diversity.

For instance, one of the amino groups can be selectively protected, allowing the other to be modified. Subsequent deprotection and functionalization of the first amino group can lead to the synthesis of asymmetrically substituted diamine derivatives. These derivatives are valuable as chiral ligands in asymmetric catalysis. rsc.org

The following table summarizes some of the transformations that can be performed on this compound to generate diverse chiral amine derivatives.

| Reaction Type | Reagent | Product Type |

| N-Alkylation | Alkyl Halide | N-Alkyl Diamine Derivative |

| N-Acylation | Acyl Chloride | N-Acyl Diamine Derivative |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkyl Diamine Derivative |

| Suzuki Coupling | Arylboronic Acid, Palladium Catalyst | Biphenyl-Substituted Diamine Derivative |

| Buchwald-Hartwig Amination | Amine, Palladium Catalyst | Amino-Substituted Phenyl Diamine Derivative |

These transformations highlight the immense potential of this compound as a foundational molecule for the development of new chiral ligands, catalysts, and biologically active compounds. The ability to readily modify its structure provides a powerful tool for chemists to fine-tune its properties for specific applications.

Mechanistic and Computational Investigations of Reactions Involving 1s 1 3 Bromophenyl Ethane 1,2 Diamine

Elucidation of Reaction Mechanisms in Asymmetric Catalysis

The application of chiral ligands like (1S)-1-(3-Bromophenyl)ethane-1,2-diamine in asymmetric catalysis is predicated on their ability to create a chiral environment around a metal center or to act as an organocatalyst, thereby directing the stereochemical outcome of a reaction. Mechanistic elucidation for such systems is a critical endeavor, providing insights that can lead to the rational design of more efficient and selective catalysts.

Transition State Analysis and Energy Profiles

A fundamental aspect of understanding a catalyzed reaction is the analysis of its transition states. Computational methods are invaluable for locating and characterizing the structures and energies of transition states, which are fleeting and difficult to study experimentally.

For a hypothetical reaction catalyzed by a complex of This compound , a typical workflow would involve:

Locating Stationary Points: Identification of the geometries of reactants, intermediates, transition states, and products along the reaction coordinate.

Calculating Energy Barriers: Determination of the activation energies for different possible reaction pathways. The pathway with the lowest energy barrier is generally the most favored.

Reaction Coordinate Analysis: Following the intrinsic reaction coordinate (IRC) from the transition state to connect it to the corresponding reactant and product, confirming it as the correct transition state.

These calculations would typically be performed for both possible stereoisomeric pathways to understand the origin of enantioselectivity. The difference in the activation energies of the transition states leading to the (R) and (S) products (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the reaction.

Table 1: Hypothetical Energy Profile Data for a Catalyzed Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants + Catalyst | 0.0 |

| Pre-reaction Complex | -5.2 |

| Transition State (pro-S) | 15.8 |

| Transition State (pro-R) | 18.3 |

| Product Complex (S) | -12.4 |

| Product Complex (R) | -10.9 |

Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.

Role of the Chiral Diamine in Stereoinduction

The stereochemical outcome of a reaction catalyzed by a chiral ligand is determined by the specific interactions in the transition state. The chiral diamine, This compound , would control the facial selectivity of the substrate's approach to the reactive center.

Key factors influencing stereoinduction include:

Steric Hindrance: The bulky 3-bromophenyl group and the stereocenter of the diamine would create a sterically demanding environment, favoring one approach of the substrate over the other.

Non-covalent Interactions: Hydrogen bonding, π-stacking, and other non-covalent interactions between the ligand, substrate, and metal (if present) play a crucial role in stabilizing one transition state over the other. The bromine atom could also participate in halogen bonding.

Conformational Rigidity: The chelation of the diamine to a metal center can lock it into a specific conformation, which in turn dictates the geometry of the active site.

A detailed analysis would map these interactions in the competing transition state structures to provide a model for stereoinduction.

Theoretical Chemistry and Molecular Modeling Studies

To perform the analyses described above, a variety of theoretical and modeling techniques are employed. These methods provide a molecular-level understanding of the system's structure, electronics, and dynamics.

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry for studying catalytic systems. It offers a good balance between accuracy and computational cost.

Typical applications of DFT in this context would include:

Geometry Optimization: Finding the lowest energy structures of the catalyst, substrates, intermediates, and transition states.

Electronic Structure Analysis: Calculating properties like atomic charges, molecular orbitals (HOMO, LUMO), and electrostatic potentials to understand the electronic nature of the catalyst and its interactions. arxiv.org

Vibrational Frequency Calculations: To confirm that optimized structures are true minima or transition states on the potential energy surface and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.

Table 2: Representative DFT Functionals and Basis Sets for Catalytic System Analysis

| Method | Description |

| B3LYP | A popular hybrid functional that combines Becke's three-parameter exchange functional with the LYP correlation functional. |

| M06-2X | A high-nonlocality functional with a good performance for main-group thermochemistry and non-covalent interactions. |

| 6-31G(d,p) | A Pople-style basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p). |

| def2-TZVP | A triple-zeta valence basis set with polarization functions, often used for transition metal complexes. |

Note: The choice of functional and basis set is crucial for obtaining reliable results and would need to be benchmarked for the specific system under study.

Conformational Analysis and Stereochemical Prediction

Chiral ligands like This compound can exist in multiple conformations. The chelation to a metal center restricts this flexibility, but understanding the conformational landscape of the free ligand and its metal complexes is essential.

Computational techniques for conformational analysis include:

Systematic or Stochastic Searches: To explore the potential energy surface and identify low-energy conformers.

By identifying the most stable conformer of the catalyst-substrate complex, predictions about the stereochemical outcome can often be made.

Molecular Dynamics Simulations of Ligand-Substrate/Metal Interactions

While DFT calculations provide static pictures of a system, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. researchgate.net MD simulations are particularly useful for:

Sampling Conformational Space: Exploring the different conformations of the catalyst and its complexes in solution.

Studying Solvent Effects: Explicitly including solvent molecules to understand their influence on the reaction.

Analyzing Ligand-Substrate Binding: Investigating the stability and dynamics of the interactions between the chiral ligand and the substrate.

An MD simulation of a metal complex of This compound with a substrate could reveal the preferred binding modes and the flexibility of the entire system, providing insights that complement the static picture from DFT.

Advanced Spectroscopic Methods for Mechanistic Insights (e.g., in situ NMR, IR)

The elucidation of reaction mechanisms involving chiral catalysts such as this compound is crucial for optimizing reaction conditions and designing more efficient catalytic systems. Advanced spectroscopic techniques, particularly in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offer powerful tools for probing reaction pathways in real-time. These methods allow for the direct observation of catalyst-substrate interactions, the identification of transient intermediates, and the determination of kinetic profiles under actual reaction conditions, a practice often referred to as operando spectroscopy. wikipedia.orgnih.gov

In situ monitoring provides a continuous stream of data as a reaction progresses, capturing the dynamic changes of species in the reaction mixture. nih.gov This approach is a significant advancement over traditional methods that rely on the analysis of quenched reaction aliquots, which may not accurately represent the state of the system under catalytic turnover.

In situ NMR Spectroscopy

In situ NMR spectroscopy is an invaluable technique for gaining detailed mechanistic insights into homogeneous catalysis involving this compound. By monitoring the reaction directly within an NMR tube, researchers can track the consumption of reactants, the formation of products, and the appearance and disappearance of key intermediates.

Detailed Research Findings:

While specific in situ NMR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of this technique are widely applied to analogous chiral diamine systems. nih.gov For instance, in a typical asymmetric transfer hydrogenation, one could use ¹H, ¹³C, and ³¹P NMR (if applicable, with phosphine (B1218219) co-ligands) to observe the formation of the active catalyst complex, the coordination of the substrate (e.g., a ketone), and the subsequent steps of the catalytic cycle.

Key information that could be extracted from in situ NMR studies includes:

Catalyst Activation: Observation of the spectral changes upon reaction of the diamine ligand with a metal precursor to form the active catalytic species.

Substrate Binding: Chemical shift perturbations in the spectra of the ligand and/or the substrate upon formation of the catalyst-substrate complex, providing evidence of their interaction.

Intermediate Identification: The detection of signals corresponding to transient species, such as metal-hydride intermediates or catalyst-product complexes, which are essential for confirming a proposed catalytic cycle. acs.org

Kinetics: By acquiring spectra at regular intervals, the concentration of reactants and products can be plotted against time to determine reaction rates and orders.

Below is a hypothetical data table illustrating the type of information that could be obtained from an in situ ¹H NMR study of a reaction catalyzed by a complex of this compound.

| Reaction Time (min) | Reactant A (Integral) | Product B (Integral) | Intermediate I (Integral) | Notes |

|---|---|---|---|---|

| 0 | 1.00 | 0.00 | 0.00 | Initial state before catalyst addition. |

| 5 | 0.85 | 0.10 | 0.05 | Catalyst added; rapid formation of a transient intermediate observed. |

| 30 | 0.40 | 0.58 | 0.02 | Intermediate concentration decreases as product forms. |

| 60 | 0.10 | 0.90 | <0.01 | Reaction nearing completion. |

| 120 | <0.01 | 1.00 | 0.00 | Full conversion achieved. |

In situ IR Spectroscopy

In situ Infrared (IR) spectroscopy, particularly Attenuated Total Reflectance (ATR-IR) spectroscopy, is another powerful technique for monitoring catalytic reactions in the solution phase. researchgate.net It is highly sensitive to changes in the vibrational modes of functional groups, making it ideal for tracking the transformation of reactants and the behavior of the catalyst. nih.gov

Detailed Research Findings:

In the context of reactions involving this compound, in situ IR would be particularly useful for observing changes in the coordination environment of a metal center and the functional groups of the substrates. For example, in a catalytic asymmetric hydrogenation of a ketone, the C=O stretching frequency of the ketone substrate would decrease in intensity, while new bands corresponding to the C-O and O-H stretches of the alcohol product would appear and grow over time.

Furthermore, subtle shifts in the N-H or other ligand-associated vibrational bands could provide evidence for the coordination of the diamine to the metal center and its dynamic behavior throughout the catalytic cycle. researchgate.net The formation of key intermediates might be signaled by the appearance of new, transient absorption bands. tue.nl

The combination of in situ IR with other techniques, such as mass spectrometry or gas chromatography, within an operando setup, allows for the simultaneous correlation of spectroscopic data with catalytic activity and selectivity. nih.gov

The following interactive table illustrates hypothetical data from an in situ ATR-IR experiment monitoring the asymmetric reduction of a ketone.

| Wavenumber (cm⁻¹) | Functional Group | Observation at t=0 min | Observation at t=30 min | Interpretation |

|---|---|---|---|---|

| ~3350 | N-H stretch (Diamine Ligand) | Strong | Shifted to ~3330 cm⁻¹ | Coordination of the diamine to the metal center. |

| ~1715 | C=O stretch (Ketone) | Strong | Weak | Consumption of the starting material. |

| ~1680 | Coordinated C=O | Not Present | Weak, transient | Formation of the catalyst-substrate complex. |

| ~1100 | C-O stretch (Alcohol Product) | Not Present | Strong | Formation of the alcohol product. |

By applying these advanced spectroscopic methods, a comprehensive picture of the reaction mechanism can be constructed, detailing the roles of the this compound ligand in catalyst activation, substrate coordination, and the stereochemistry-determining steps of the transformation.

Advanced Characterization Techniques for Research on 1s 1 3 Bromophenyl Ethane 1,2 Diamine and Its Derivatives

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers and the determination of enantiomeric excess (e.e.). This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus their separation. For derivatives of 1-phenylethane-1,2-diamine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. nih.govnih.gov

The separation is typically achieved under normal-phase, reversed-phase, or polar organic modes. nih.govresearchgate.net In reversed-phase conditions, a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is commonly used. nih.gov The choice of mobile phase, its composition, the flow rate, and the column temperature are all critical parameters that are optimized to achieve baseline separation of the enantiomers. The addition of acidic or basic modifiers to the mobile phase can also significantly influence the separation efficiency for amine-containing compounds. researchgate.net The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Below is a table representing a typical set of HPLC conditions for the enantiomeric separation of a compound structurally similar to (1S)-1-(3-Bromophenyl)ethane-1,2-diamine.

| Parameter | Value |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak® IB) |

| Column Dimensions | 250 mm x 4.6 mm I.D., 5 µm particle size |

| Mobile Phase | Acetonitrile/Methanol/40 mM Ammonium Acetate (pH 7.5) |

| Flow Rate | 0.4 - 1.0 mL/min |

| Temperature | 35 °C |

| Detection | UV at 254 nm |

| Data based on typical methodologies for similar chiral amines. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. bas.bg One-dimensional (1D) ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the methine proton (CH), and the methylene (B1212753) protons (CH₂), with their chemical shifts and coupling patterns revealing their connectivity. The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom in the molecule. researchgate.netdocbrown.info

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from structurally related compounds. researchgate.netdocbrown.infonih.gov

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C1 (CH) | ~4.0 | ~55 |

| C2 (CH₂) | ~2.8-3.0 | ~48 |

| C1' (Aromatic C-Br) | - | ~122 |

| C2' (Aromatic CH) | ~7.5 | ~130 |

| C3' (Aromatic CH) | ~7.2 | ~129 |

| C4' (Aromatic CH) | ~7.3 | ~126 |

| C5' (Aromatic C) | - | ~145 |

| C6' (Aromatic CH) | ~7.4 | ~130 |

| Predicted values are based on spectral data for 1-(3-bromophenyl)ethan-1-amine and ethylamine (B1201723). researchgate.netdocbrown.infonih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as its protonated molecular ion, [M+H]⁺. For this compound (C₈H₁₁BrN₂), the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio would result in a characteristic pair of peaks for the molecular ion at m/z 215 and 217.

Under collision-induced dissociation (CID) conditions in tandem mass spectrometry (MS/MS), the protonated molecule fragments in a predictable manner. For phenethylamines, a common fragmentation pathway involves the cleavage of the Cα-Cβ bond and the loss of the amine-containing side chain. nih.govnih.govies.gov.pl The presence of the bromine atom on the phenyl ring would influence the fragmentation, and fragments containing the bromine atom would also appear as isotopic doublets.

Key expected fragments for this compound are outlined in the table below.

| m/z (Isotopic Pair) | Proposed Fragment Ion | Description |

| 215/217 | [C₈H₁₁BrN₂ + H]⁺ | Protonated molecular ion ([M+H]⁺) |

| 185/187 | [C₈H₉Br]⁺ | Loss of the ethylamine group (NH₂CH₂) |

| 102/104 | [C₆H₄Br]⁺ | Bromophenyl cation |

| 30 | [CH₄N]⁺ | Aminomethyl cation ([CH₂NH₂]⁺) |

| Fragmentation patterns are predicted based on general principles for phenethylamines and brominated aromatic compounds. nih.govmiamioh.edumdpi.com |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.gov This technique requires a single crystal of high quality. By diffracting X-rays, the crystal provides a pattern from which the electron density map of the molecule can be calculated, revealing the precise positions of all atoms in the crystal lattice.

For a chiral molecule like this compound, X-ray crystallography can unambiguously establish the (S) configuration at the stereocenter, provided the anomalous dispersion effect, often enhanced by the presence of a heavy atom like bromine, is sufficiently measured. nih.gov The analysis yields detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state. It also reveals intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing arrangement.

A successful crystallographic analysis would provide the following key parameters.

| Crystallographic Parameter | Description |

| Formula | C₈H₁₁BrN₂ |

| Crystal System | e.g., Orthorhombic, Monoclinic |

| Space Group | e.g., P2₁2₁2₁ (for a non-centrosymmetric chiral compound) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Flack Parameter | A value close to 0 confirms the assigned absolute configuration. |

| Key Bond Lengths/Angles | Provides precise geometric data of the molecule. |

| Data represents typical parameters obtained from an X-ray crystallographic study of a chiral organic molecule. |

Future Research Directions and Academic Impact of 1s 1 3 Bromophenyl Ethane 1,2 Diamine

Exploration of Novel Catalytic Systems and Reaction Types

The primary academic impact of (1S)-1-(3-Bromophenyl)ethane-1,2-diamine has been its role in asymmetric catalysis. Future research will likely focus on expanding its application to a broader range of catalytic systems and reaction types. While 1,2-diamines have been extensively studied, there is still significant room for innovation. nih.gov

Key areas for future exploration include:

Cooperative Catalysis: The two amine groups of the diamine can act cooperatively to activate both the nucleophile and the electrophile in a reaction. nih.gov Research into catalyst systems where the primary and secondary amine functionalities work in concert with a metal center or another organic co-catalyst could lead to highly efficient and selective transformations.

Photoredox Catalysis: The integration of chiral diamine-metal complexes with photoredox catalysts is a rapidly growing field. Future work could explore the use of this compound-based catalysts in light-driven reactions, enabling novel and previously challenging transformations.

Unsupported Asymmetric Reactions: The development of highly active catalysts based on this diamine that can operate without the need for a solid support would be a significant advancement, simplifying reaction work-up and catalyst recovery.

A summary of potential novel reaction types for this compound-based catalysts is presented in the table below.

| Reaction Type | Potential Catalyst System | Expected Outcome |

| Asymmetric Mannich Reactions | This compound with various acids | High enantioselectivity in the formation of β-amino ketones. nih.gov |

| Asymmetric [4+3] Annulations | Gold(I) complexes with chiral diamine ligands | Access to complex seven-membered ring systems with high stereocontrol. |

| Catalytic Hydrofunctionalization | Rhodium or Palladium complexes with the diamine ligand | Regio- and stereoselective addition of various nucleophiles to unsaturated bonds. |

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic processes. Future research concerning this compound will undoubtedly focus on developing more sustainable and environmentally benign synthetic routes.

Current multi-step syntheses often involve hazardous reagents and generate significant waste. Future directions in this area will likely involve:

Biocatalysis: The use of enzymes to perform key steps in the synthesis could significantly improve the sustainability of the process. For example, enzymatic kinetic resolution or desymmetrization could provide a green alternative to classical resolution methods.

Catalytic Asymmetric Synthesis: Developing a direct catalytic asymmetric synthesis from readily available starting materials would be a major breakthrough. This could involve, for instance, the asymmetric hydrogenation or amination of a suitable prochiral precursor.

Flow Chemistry: The implementation of continuous flow processes for the synthesis of the diamine and its derivatives could offer improved safety, efficiency, and scalability compared to traditional batch methods.

Expansion of Derivative Chemistry for Diverse Academic Applications

The bromine atom on the phenyl ring of this compound is a key feature that allows for extensive derivatization. Future research will focus on leveraging this functionality to create a library of novel ligands and organocatalysts with tailored electronic and steric properties.

The synthesis of unsymmetrical derivatives of similar compounds, such as 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE), can be challenging. nih.gov Developing robust methods to selectively functionalize one of the amine groups or the phenyl ring will be a key area of research.

| Derivative Type | Synthetic Strategy | Potential Application |

| Unsymmetrical Diamines | Selective N-functionalization | Fine-tuning of catalyst properties for specific reactions. nih.gov |

| Polymer-Supported Catalysts | Grafting onto a polymer backbone via the bromo group | Heterogeneous catalysis with easy catalyst recovery and recycling. |

| Fluorous-Tagged Ligands | Introduction of a perfluoroalkyl chain | Application in fluorous biphasic catalysis for simplified product separation. |

Advanced Computational Design of Analogues and Catalysts

Computational chemistry has become an indispensable tool in modern catalyst design. mdpi.com Future research on this compound and its derivatives will heavily rely on computational methods to accelerate the discovery and optimization of new catalytic systems.

Key computational approaches will include:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction mechanisms, predict transition state geometries, and understand the origins of stereoselectivity. ethz.chpitt.edu This will guide the rational design of more effective catalysts.

Machine Learning and Artificial Intelligence: By training algorithms on existing experimental data, it may become possible to predict the performance of new catalyst analogues, thereby reducing the need for extensive experimental screening. ethz.ch

High-Throughput Virtual Screening: Computational screening of large virtual libraries of diamine derivatives can identify promising candidates for synthesis and experimental evaluation.

The synergy between computational prediction and experimental validation will be crucial for the rapid development of next-generation catalysts based on this chiral scaffold. mdpi.com

Potential in Interdisciplinary Research within Chemical Sciences

The versatility of this compound and its derivatives extends beyond traditional organic synthesis, offering significant potential for interdisciplinary research.

Medicinal Chemistry: Chiral diamines are common structural motifs in biologically active molecules. The bromo-functionalized diamine could serve as a valuable building block for the synthesis of new drug candidates. Its ability to form stable complexes with metal ions also suggests potential applications in the development of metal-based therapeutics or diagnostic agents.

Materials Science: The incorporation of this chiral diamine into metal-organic frameworks (MOFs) or polymers could lead to new materials with interesting properties, such as chiral recognition capabilities for enantioselective separations or applications in asymmetric catalysis on solid supports.

Supramolecular Chemistry: The diamine can act as a chiral building block for the construction of complex supramolecular architectures through hydrogen bonding and metal coordination. These assemblies could find applications in sensing, molecular recognition, and nanoscale devices.

Q & A

Q. What are the established synthetic routes for (1S)-1-(3-Bromophenyl)ethane-1,2-diamine, and how can reaction parameters be optimized?

The compound can be synthesized via reductive alkylation of ethylenediamine with a 3-bromophenyl-substituted carbonyl precursor using sodium cyanoborohydride (NaBH3CN) . Key parameters include:

- Solvent selection : Methanol or ethanol for solubility and stability of intermediates.

- pH control : Maintain mildly acidic conditions (pH ~5–6) to facilitate imine formation.

- Purification : Column chromatography (e.g., cyclohexane/ethyl acetate gradients) effectively isolates the diastereomerically pure product .

Yield optimization requires stoichiometric balancing of ethylenediamine and carbonyl reactants (typically 1:2 molar ratio) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm regiochemistry and stereochemistry, with diagnostic signals for the bromophenyl group (e.g., aromatic protons at δ 7.2–7.5 ppm) and ethylene-diamine backbone (δ 2.6–3.1 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 245.05 for CHBrN) .

- Elemental analysis : Confirms purity (>95% C, H, N content) .

Q. How should researchers assess the stability and storage conditions of this compound?

- Stability tests : Monitor decomposition via HPLC under varying temperatures (4°C, 25°C, 40°C) and humidity (0–80% RH). The compound is prone to oxidation; inert atmosphere (N) storage is recommended .

- Solvent compatibility : Stable in dichloromethane and DMSO but degrades in protic solvents (e.g., water) over prolonged periods .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity or coordination chemistry?

The (1S) configuration enhances enantioselective interactions with chiral biomolecules. For example:

- DNA binding : The bromophenyl group intercalates into DNA base pairs, while the ethylenediamine backbone coordinates with metal ions (e.g., Pt) to form nuclease-active complexes .

- Enantiomeric purity : Chiral HPLC (e.g., Chiralpak IC column) resolves (1S) and (1R) forms, with the (1S) enantiomer showing higher binding affinity in receptor studies .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in anthelmintic or antimicrobial assays often arise from:

Q. How can researchers design coordination complexes using this compound, and what applications do they have?

- Metal-ligand synthesis : React with transition metals (e.g., Cu, Pt) in a 1:1 molar ratio in methanol/water. The diamine acts as a bidentate ligand, forming stable five-membered chelate rings .

- Applications : Such complexes exhibit catalytic activity in oxidation reactions and nuclease behavior in DNA cleavage studies .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- Docking simulations : Use software like AutoDock Vina to model interactions with biological targets (e.g., parasite tubulin for anthelmintic studies) .

- ClogP calculations : Predict lipophilicity (logP ≈ 1.8) to optimize membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.